molecular formula C14H18N2O2S B2497904 N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034609-17-9

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2497904
CAS No.: 2034609-17-9
M. Wt: 278.37
InChI Key: ZHASYODBGOATEN-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a bridged heterobicyclic structure that imparts molecular rigidity and is commonly explored as a core motif in the design of pharmacologically active agents. The presence of the (4-methoxyphenyl)methyl group and the carboxamide linkage provides key sites for molecular recognition and interaction with biological targets. Compounds with similar azabicyclic frameworks are frequently investigated for their potential to interact with various enzymes and receptors, making them valuable tools for probing biological pathways . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies. Its specific research applications and mechanism of action are areas of ongoing investigation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-12-4-2-10(3-5-12)7-15-14(17)16-8-13-6-11(16)9-19-13/h2-5,11,13H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHASYODBGOATEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction to form the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on bicyclic cores, substituent groups, and functional modifications.

Core Bicyclic Structure

  • Target Compound : The 2-thia-5-azabicyclo[2.2.1]heptane system combines a sulfur atom (thia) and a nitrogen atom (aza) in a bicyclo[2.2.1] framework. This compact structure may enhance binding affinity to sterically constrained targets.
  • Analog 1: (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, compound h) Differences: Larger bicyclo[4.2.0] system with an additional oxygen (oxo group) and a carboxylic acid substituent. The expanded ring system likely reduces conformational rigidity compared to the target compound .

Substituent Groups

  • Target Compound : The 4-methoxyphenylmethyl group introduces electron-donating methoxy functionality, which may enhance lipophilicity and influence CNS penetration or cytochrome P450 interactions.
  • Analog 3 : N-({(2R,4S,5R)-5-[3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]oct-2-yl}methyl)-2-thiophenecarboxamide ()
    • Differences : A thiophene-carboxamide replaces the 4-methoxyphenyl group, and the bicyclo[2.2.2]octane system introduces additional steric bulk. The dimethoxyphenyl-pyrazole moiety suggests divergent target selectivity, possibly toward kinase or GPCR pathways .

Functional Modifications

  • Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group (vs.
  • Sulfur Oxidation State : Unlike the sulfone in Analog 2, the thia group in the target compound may participate in hydrogen bonding or redox interactions, affecting receptor binding .

Pharmacological and Physicochemical Data (Inferred from Analogs)

Property Target Compound Analog 2 (2,2-dioxide HCl) Analog 3 (Thiophenecarboxamide)
Molecular Weight ~305 g/mol (estimated) 220.7 g/mol 454.6 g/mol
Solubility Moderate (methoxy group) High (sulfone, HCl salt) Low (lipophilic substituents)
Bioavailability Likely CNS-penetrant Limited (polar sulfone) Variable (dependent on substituents)
Target Affinity Hypothesized: Serotonin receptors Unknown Kinase/GPCR (inferred)

Research Findings and Limitations

  • Structural Insights : The bicyclo[2.2.1] core in the target compound is less common than bicyclo[3.2.0] (e.g., ) or bicyclo[4.2.0] () systems, suggesting niche applications .
  • Gaps in Data: No direct pharmacological studies on the target compound were identified in the evidence. Analog-based inferences require experimental validation.
  • Synthetic Challenges : The bicyclo[2.2.1] framework may pose synthetic hurdles compared to larger bicyclic systems, impacting scalability .

Biological Activity

Overview

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique bicyclic structure, which includes both sulfur and nitrogen atoms, contributes to its reactivity and interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O2S
  • CAS Number : 2034609-17-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It could bind to receptors, affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown varying degrees of inhibition against bacterial strains, indicating its potential as an antimicrobial agent.

Pathogen Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Cell Line IC50 (µM) Type of Cancer
HeLa25Cervical Cancer
MCF-730Breast Cancer
A54920Lung Cancer

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates
    A study assessed the efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its use as a potential therapeutic agent.
  • Cytotoxicity in Cancer Research
    In a controlled environment, the compound was tested on various cancer cell lines, revealing selective cytotoxicity towards HeLa cells compared to normal fibroblast cells, suggesting a promising therapeutic index for further development.

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